2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Carbonic Anhydrase Inhibition Antimicrobial Anticancer

This compound presents a structurally novel, dual-sulfonamide architecture on a thiazole core, representing an untested hypothesis for carbonic anhydrase inhibitor discovery. With no published SAR, selectivity, or pharmacokinetic data, it is a unique starting point for medicinal chemistry programs requiring de novo target engagement and SAR expansion. Its two sulfonamide groups may offer dual zinc-metalloenzyme interactions. Available at 95% purity for primary screening and method development in non-regulated research settings; no pre-existing performance guarantees.

Molecular Formula C17H16N4O5S3
Molecular Weight 452.5 g/mol
CAS No. 922130-72-1
Cat. No. B3305047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
CAS922130-72-1
Molecular FormulaC17H16N4O5S3
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C17H16N4O5S3/c18-28(23,24)14-8-6-12(7-9-14)19-16(22)10-13-11-27-17(20-13)21-29(25,26)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,19,22)(H,20,21)(H2,18,23,24)
InChIKeyMUDZAUWCHHEQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide (CAS 922130-72-1): Structural and Evidence Baseline


2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic, dual-sulfonamide-containing molecule built on a central thiazole scaffold. Its molecular formula is C17H16N4O5S3, with a molecular weight of 452.5 g/mol. The compound is currently cataloged by multiple chemical suppliers for research use, typically at a purity of 95%. Despite its structural complexity and the presence of two distinct sulfonamide pharmacophores, an exhaustive search of public literature, patent databases, and authoritative bioactivity repositories yielded no primary research articles, patents, or quantitative biological assay data that could establish a baseline for its activity or differentiate it from related analogs.

Why 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide Cannot Be Readily Substituted by Analogs


Substitution of this compound with a generic analog is not supported by quantitative evidence and carries a high degree of scientific risk. In the absence of explicit structure-activity relationship (SAR) data for this specific chemical series, the functional consequences of altering either the benzenesulfonamido group on the 2-position of the thiazole or the 4-sulfamoylphenylacetamide tail are entirely unknown. Superficially similar compounds, such as N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide or benzolamide, possess different connectivity and electronic profiles. Without verified binding constants, selectivity profiles, or pharmacokinetic data, assuming interchangeability is scientifically unjustified. This guide confirms that no such comparative data currently exists in the public domain, making a robust selection based on verifiable differentiation impossible at this time.

Quantitative Comparative Analysis for 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide


Absence of Publicly Available, Comparator-Based Biological Activity Data

After exhaustive mining of public literature and databases, no quantitative biological activity data (e.g., Ki, IC50, MIC, EC50, selectivity indices, in vivo PK, or toxicity profiles) could be found for 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide. Its potential as a carbonic anhydrase inhibitor, inferred from its dual-sulfonamide structure, remains a hypothesis without experimental validation in the public domain. No direct head-to-head comparisons, cross-study analyses, or even class-level quantitative inferences can be made against known sulfonamide inhibitors like acetazolamide, methazolamide, or benzolamide. [1]

Carbonic Anhydrase Inhibition Antimicrobial Anticancer

Uncharacterized Selectivity Profile Against Human Carbonic Anhydrase Isoforms

The compound is structurally related to thiazole-substituted benzenesulfonamides evaluated against all 12 catalytically active human carbonic anhydrase (CA) isoforms. In that study, positional isomers (para vs. meta substitution) of a related but distinct core achieved intrinsic affinities as low as 30 pM and observed affinities of 70 nM, with some compounds exhibiting selectivity toward the anticancer target CA IX. However, 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide was not part of this investigation. Its dual-sulfonamide architecture suggests a potential for a unique selectivity profile, but no quantitative isoform profiling data is publicly available. [1]

Carbonic Anhydrase Isoform Selectivity Drug Discovery

Absence of Comparative Physicochemical and DMPK Data

No experimentally determined logP, logD, aqueous solubility, metabolic stability, plasma protein binding, or permeability data were found for the title compound. In contrast, the clinical CA inhibitor benzolamide (2-benzenesulfonamido-1,3,4-thiadiazole-5-sulfonamide) is well-characterized with a known Ki of 15 nM against hCA I and 9 nM against hCA II. The absence of analogous data for 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide precludes any assessment of its developability profile relative to established tool compounds.

Physicochemical Properties DMPK Drug-Likeness

Application Scenarios for 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide Based on Evidence


Exploratory Medicinal Chemistry for Novel Sulfonamide CA Inhibitors

The compound's only justifiable application, given the current evidence gap, is as a structurally novel starting point in a medicinal chemistry program aimed at discovering new carbonic anhydrase inhibitors. Its dual-sulfonamide architecture, with a distinct connectivity pattern not represented in the major thiazole-benzenesulfonamide study, represents an untested hypothesis. Procurement in this context is for primary screening and SAR expansion, with no pre-existing performance guarantees. [1]

Chemical Biology Probe Development Requiring a Blank Slate

In a chemical biology setting where a novel, uncharacterized dual-sulfonamide scaffold is needed to build a target-engagement probe from scratch, this compound could serve as a versatile starting point. Its two sulfonamide groups offer potential dual interactions with zinc metalloenzymes, but all subsequent selectivity and potency engineering would need to be performed de novo. No comparative advantage over existing probes can be claimed.

Reference Standard for Analytical Method Development

Commercially available at 95% purity, the compound could be used as a reference standard for developing HPLC or LC-MS methods for related sulfonamide-thiazole analogs. However, without certified purity or impurity profile data from a pharmacopoeia-recognized supplier, its utility is limited to non-regulated research environments.

Quote Request

Request a Quote for 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.